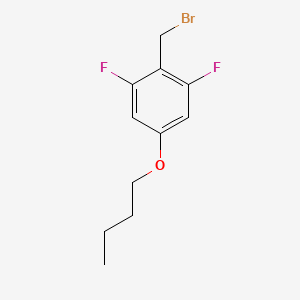

4-Butoxy-2,6-difluorobenzyl bromide

描述

Contextualization within the Chemistry of Fluorinated Benzyl (B1604629) Halides

Fluorinated benzyl halides are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into a benzyl halide framework can significantly alter the molecule's physicochemical properties. These alterations often include increased lipophilicity, enhanced metabolic stability, and modified electronic characteristics, which can be advantageous in the design of new pharmaceuticals and functional materials. The reactivity of the benzyl bromide moiety makes these compounds useful for introducing the fluorinated benzyl group into various molecular scaffolds.

Overview of the Strategic Importance of Difluorinated Benzyl Systems in Organic Synthesis

The related compound, 2,6-difluorobenzyl bromide, serves as a key intermediate in the synthesis of various pharmaceuticals. google.com For example, it is a building block for certain non-nucleoside reverse transcriptase inhibitors used in anti-HIV therapies and for the synthesis of some kinase inhibitors investigated in cancer research. google.com This underscores the potential value of its derivatives, such as the 4-butoxy analog, in the development of new therapeutic agents.

Foundational Chemical Features of 4-Butoxy-2,6-difluorobenzyl bromide for Synthetic Applications

The synthetic utility of this compound is predicated on several key chemical features:

The Benzyl Bromide Moiety: The bromomethyl group is a reactive electrophilic site, making the compound an excellent alkylating agent. It can readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block for introducing the 4-butoxy-2,6-difluorobenzyl group.

The Difluorinated Aromatic Ring: The two fluorine atoms at the ortho-positions to the benzyl group exert a strong inductive effect, which can influence the reactivity of the benzylic carbon. This substitution pattern also provides steric hindrance that can direct the approach of incoming nucleophiles.

The 4-Butoxy Group: The butoxy group is an electron-donating group, which can modulate the electronic properties of the aromatic ring. This substituent can also influence the solubility and lipophilicity of the molecule and any subsequent derivatives, a critical consideration in drug design.

While specific, documented research on the synthetic applications of this compound is not publicly available, its structure strongly suggests its potential as a versatile intermediate in the synthesis of novel organic compounds with tailored properties for various research applications. The combination of a reactive benzylic bromide, a difluorinated aromatic core, and a lipophilic butoxy tail makes it an intriguing candidate for further investigation in synthetic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-5-butoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQBMPQTIHRCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240740 | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-06-2 | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways to 4 Butoxy 2,6 Difluorobenzyl Bromide and Its Precursors

Synthesis of Key Intermediates

The creation of the target molecule hinges on the successful synthesis of its core structure, particularly the substituted benzyl (B1604629) alcohol, which serves as a common precursor.

4-Butoxy-2,6-difluorobenzyl alcohol is a crucial intermediate, and its synthesis can be accomplished via several routes. A common strategy involves the reduction of the corresponding benzaldehyde or benzoic acid derivative.

One plausible pathway begins with a commercially available difluorinated compound, such as 2,6-difluorobenzoic acid or its methyl ester. The synthesis would proceed through the following conceptual steps:

Nitration: Introduction of a nitro group at the 4-position of the difluorinated ring system.

Reduction: Conversion of the nitro group to an amino group.

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group, yielding 2,6-difluoro-4-hydroxybenzoic acid.

Etherification: Alkylation of the phenolic hydroxyl group with a butyl halide (e.g., 1-bromobutane) under basic conditions to form the butoxy ether.

Reduction: The carboxylic acid moiety is then reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield 4-Butoxy-2,6-difluorobenzyl alcohol.

An alternative approach could start from 4-Bromo-2,6-difluorobenzyl alcohol sigmaaldrich.com. This would involve a nucleophilic aromatic substitution or a cross-coupling reaction to replace the bromine atom with a butoxy group.

The table below outlines a potential synthetic approach for the alcohol intermediate.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Nitration | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 2,6-Difluoronitrobenzene |

| 2 | Nucleophilic Substitution | 2,6-Difluoronitrobenzene | Sodium butoxide | 4-Butoxy-2,6-difluoronitrobenzene |

| 3 | Reduction of Nitro Group | 4-Butoxy-2,6-difluoronitrobenzene | H₂, Pd/C or SnCl₂ | 4-Butoxy-2,6-difluoroaniline |

| 4 | Sandmeyer-type Reaction | 4-Butoxy-2,6-difluoroaniline | NaNO₂, H₂SO₄, H₂O | 4-Butoxy-2,6-difluorophenol |

| 5 | Formylation | 4-Butoxy-2,6-difluorophenol | e.g., Vilsmeier-Haack | 4-Butoxy-2,6-difluoro-3-hydroxybenzaldehyde |

| 6 | Reduction of Aldehyde | 4-Butoxy-2,6-difluoro-3-hydroxybenzaldehyde | NaBH₄ | 4-Butoxy-2,6-difluorobenzyl alcohol |

This table represents a conceptual pathway; specific reaction conditions would require optimization.

The modification of aromatic systems containing both butoxy and fluoro substituents is governed by the directing effects of these groups. The butoxy group is a strongly activating, ortho-para directing group due to its electron-donating resonance effect. Conversely, fluorine is a deactivating, ortho-para directing group due to its strong inductive electron-withdrawing effect, which is partially offset by a resonance-donating effect.

When both are present, their combined influence dictates the regioselectivity of further electrophilic substitutions. Derivatization can be used to introduce additional functional groups or modify existing ones to facilitate subsequent synthetic steps. nih.gov Common derivatization reactions include:

Alkylation: The replacement of active hydrogens with an aliphatic or aromatic group. For instance, pentafluorobenzyl bromide (PFB-Br) is a known reagent for adding a PFB group to various functional groups. libretexts.org

Halogenation: Introduction of additional halogen atoms onto the aromatic ring, which can serve as handles for cross-coupling reactions.

Acylation: Introduction of an acyl group, which can later be transformed into other functionalities.

The presence of fluorine in aromatic compounds can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. researchgate.net For existing fluoroaromatic compounds, nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly when the ring is activated by electron-withdrawing groups. nih.govbeilstein-journals.org

Direct Bromination Strategies for the Benzyl Position

Once a suitable precursor like 4-Butoxy-2,6-difluorotoluene is obtained, the final step is the introduction of a bromine atom at the benzylic position.

The most common method for benzylic bromination is free-radical bromination, often referred to as the Wohl-Ziegler reaction. scientificupdate.commasterorganicchemistry.com This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), although safer solvents are now preferred. masterorganicchemistry.comorganic-chemistry.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.

The mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (either Br₂ present in low concentrations or NBS itself) to form the benzyl bromide product. scientificupdate.com

A key challenge in this reaction is controlling selectivity to prevent multiple brominations at the benzylic position or competing bromination of the activated aromatic ring. scientificupdate.comtandfonline.com The electron-donating butoxy group can activate the ring towards electrophilic attack, making side reactions more likely.

To overcome the limitations of traditional radical bromination, several alternative reagents and methods have been developed. These alternatives can offer improved selectivity, milder reaction conditions, and better yields. tandfonline.com

One alternative is the direct conversion of the corresponding benzyl alcohol. 4-Butoxy-2,6-difluorobenzyl alcohol can be converted to the bromide using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide. chemicalbook.com This approach offers excellent control over regioselectivity, as the reaction occurs specifically at the alcohol functional group. tandfonline.com

Other direct bromination reagents for toluene (B28343) derivatives include:

Boron Tribromide (BBr₃): This reagent has been used for the benzylic bromination of various toluene derivatives, providing good yields under mild, room-temperature conditions. tandfonline.combohrium.comtandfonline.com

Hydrogen Bromide and Hydrogen Peroxide: This system can be used to generate bromine in situ. A method for preparing 2,6-difluorobenzyl bromide uses 40% hydrobromic acid and 30% hydrogen peroxide under light, which replaces traditional brominating agents and initiators, potentially lowering costs and offering mild reaction conditions. google.com

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Used with a catalyst like ZrCl₄, this reagent can prevent the competing bromination of the aromatic ring. scientificupdate.com

The table below compares various bromination methods.

| Reagent/Method | Substrate | Typical Conditions | Advantages | Disadvantages |

| NBS / AIBN | Toluene Derivative | Reflux in CCl₄ or other inert solvent | Common, well-established | Risk of over-bromination, ring bromination, use of toxic solvents scientificupdate.comtandfonline.com |

| PBr₃ or CBr₄/PPh₃ | Benzyl Alcohol | Varies (e.g., ether at 25°C) | High regioselectivity, avoids benzylic over-bromination | Requires prior synthesis of the alcohol tandfonline.comchemicalbook.com |

| Boron Tribromide | Toluene Derivative | Room temperature in CCl₄ | Mild conditions, good yields bohrium.comtandfonline.com | May have lower yields for deactivated systems bohrium.com |

| HBr / H₂O₂ | Toluene Derivative | Light irradiation | Cost-effective, high atom economy, mild conditions google.comresearchgate.net | May require careful control of reagent addition |

Yield Enhancement and Purity Considerations in the Synthesis of 4-Butoxy-2,6-difluorobenzyl bromide

Maximizing the yield and ensuring the purity of the final product are critical. In direct bromination of the toluene precursor, a significant challenge is preventing the formation of the dibrominated byproduct (4-Butoxy-2,6-difluorobenzylidene dibromide) and avoiding electrophilic substitution on the aromatic ring. scientificupdate.com

Strategies for Yield Enhancement:

Control of Stoichiometry: Using a slight excess or a controlled amount of the brominating agent can help minimize over-bromination.

Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) allows for quenching the reaction at the optimal point to maximize the yield of the desired mono-brominated product.

Continuous Flow Reactors: Using a continuous-flow setup for radical brominations can improve safety and selectivity by maintaining a low concentration of bromine and ensuring consistent irradiation. organic-chemistry.org

Purity and Purification:

Side Products: The primary impurities are the starting material, the dibrominated product, and potentially ring-brominated isomers.

Purification Techniques: The crude product mixture typically requires purification. Common methods include:

Recrystallization: If the product is a solid with suitable solubility properties.

Silica (B1680970) Gel Column Chromatography: This is a highly effective method for separating the desired benzyl bromide from impurities with different polarities. Procedures for analogous compounds often use flash chromatography with a hexane (B92381)/ethyl acetate solvent system for purification. chemicalbook.comgoogle.com

Washing: The crude reaction mixture is often washed with a reducing agent solution (e.g., sodium sulfite) to remove excess bromine, followed by washing with water and brine. google.com

By carefully selecting the synthetic route and optimizing reaction and purification conditions, this compound can be prepared with high yield and purity.

Modern Green Chemistry Approaches to the Synthesis of this compound

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. While specific green synthetic pathways for this exact molecule are not extensively documented in publicly available literature, modern sustainable methodologies can be applied to each key step of its likely synthetic pathway. This pathway likely involves the synthesis of a key benzaldehyde intermediate, followed by reduction and subsequent bromination.

The plausible synthetic route starts from a suitably substituted phenol (B47542), such as 3,5-difluoro-4-hydroxybenzaldehyde, followed by etherification to introduce the butoxy group, reduction of the aldehyde to an alcohol, and finally, benzylic bromination. Green chemistry principles can be integrated into each of these transformations.

Greener Reduction of the Benzaldehyde Intermediate

A crucial step in the synthesis is the reduction of the aldehyde group in a precursor like 4-butoxy-2,6-difluorobenzaldehyde to form 4-butoxy-2,6-difluorobenzyl alcohol. Traditional reducing agents often involve metal hydrides that can be hazardous and generate significant waste. Green alternatives focus on milder reagents, catalytic methods, and improved reaction conditions.

One sustainable approach is the use of sodium borohydride (B1222165) (NaBH₄) under ultrasonic irradiation. ugm.ac.id This method offers a simple, energy-efficient, and rapid reduction of aldehydes to their corresponding alcohols with high yields (typically 71-96%). ugm.ac.id The use of ultrasound can enhance reaction rates and yields, often in the absence of a solvent or with a minimal amount of a greener solvent like ethanol. ugm.ac.id

Another environmentally benign method is biocatalytic reduction. scielo.org.mx This technique utilizes enzymes from natural sources, such as plant wastes, to perform the chemical transformation. scielo.org.mx For instance, aqueous extracts from various vegetable wastes have been shown to effectively reduce benzaldehyde to benzyl alcohol, with conversions reaching up to 86%. scielo.org.mx This approach avoids the use of metallic reducing agents and toxic solvents, and the biological waste can often be repurposed, for example, as fertilizer. scielo.org.mx

Below is a table summarizing these green reduction methods:

| Method | Reducing Agent/Catalyst | Solvent | Key Advantages | Typical Yields/Conversions |

| Ultrasonic Reduction | Sodium Borohydride | None/Ethanol | Energy efficient, fast reaction times, high yields, simple procedure | 71-96% |

| Biocatalytic Reduction | Plant-based enzymes | Water | Avoids toxic metals, renewable catalyst source, biodegradable waste, mild conditions | Up to 86% conversion |

Sustainable Approaches to Benzylic Bromination

The final step in the synthesis of this compound involves the bromination of the benzylic alcohol. The classical Wohl-Ziegler bromination using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄) is now considered environmentally unacceptable due to the toxicity and ozone-depleting nature of the solvent. researchgate.netbohrium.com Modern research has focused on developing greener alternatives.

Solvent Replacement: A primary focus of greening this reaction is the replacement of hazardous solvents. More environmentally benign solvents such as methyl acetate (MeOAc), ionic liquids, and even water have been successfully employed. researchgate.net In some cases, solvent-free conditions have been developed, further reducing the environmental impact. researchgate.net

Alternative Activation Methods: To avoid the use of chemical initiators, which can be unstable and hazardous, alternative energy sources are used to initiate the radical bromination. These include:

Photochemical Activation: The use of visible light provides the necessary energy to initiate the reaction without the need for chemical radical initiators. bohrium.com This method is safer, faster, and more energy-efficient. bohrium.com

Microwave-Assisted Bromination: Microwave irradiation can significantly shorten reaction times and improve yields. rsc.org When combined with greener solvents like diethyl carbonate, it offers a superior alternative to conventional heating methods. rsc.org

Alternative Brominating Agents: While NBS is a common reagent, research has also explored the direct use of molecular bromine in more environmentally friendly media or generating bromine in situ. researchgate.net In situ generation can be achieved through oxidative halogenation with hydrogen peroxide or by electrochemical methods, which can lead to higher yields and conversions. researchgate.net

The following table details various green approaches to benzylic bromination:

| Approach | Brominating Agent | Solvent | Activation Method | Key Advantages |

| Solvent Replacement | NBS | Methyl Acetate (MeOAc) | Light/Microwave | Avoids chlorinated solvents, initiator-free in MeOAc, good yields |

| Solvent-Free/Ionic Liquids | NBS | Ionic Liquid/None | Conventional Heat | Eliminates volatile organic compounds (VOCs), potential for catalyst recycling |

| Photochemical Bromination | Bromine | Acetonitrile (B52724) | Visible Light | Safer (no chemical initiator), energy-efficient, uses a less toxic solvent than CCl₄ |

| Microwave-Assisted Synthesis | NBS | Diethyl Carbonate | Microwave | Rapid reaction times, high yields, recyclable solvent |

| Electrochemical Bromination | In situ Bromine | Two-phase system | Electrolysis | High yield (94%) and conversion (98%) for toluene, avoids handling of bromine |

By integrating these modern green chemistry approaches into the synthetic pathway of this compound, it is possible to significantly reduce the environmental footprint of its production, aligning with the principles of sustainable chemical manufacturing.

Reactivity and Functional Group Transformations of 4 Butoxy 2,6 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Bromide Moiety

The benzylic position of 4-Butoxy-2,6-difluorobenzyl bromide is particularly reactive towards nucleophilic substitution. libretexts.org This enhanced reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions. libretexts.orgucalgary.ca Primary benzylic halides, such as the compound , typically favor an S(_N)2 pathway, which involves a backside attack by the nucleophile. ucalgary.cakhanacademy.org However, under conditions that favor carbocation formation, an S(_N)1 mechanism can also occur due to the resonance stabilization of the resulting benzylic carbocation. quora.compearson.comstackexchange.com

Carbon-Carbon Bond Formation via Alkylation

The reaction of this compound with carbon nucleophiles, such as organometallic reagents or enolates, leads to the formation of new carbon-carbon bonds. This alkylation reaction is a fundamental transformation for building more complex molecular skeletons. For instance, the reaction with organocuprates or Grignard reagents in the presence of a suitable catalyst can introduce alkyl or aryl groups at the benzylic position.

Illustrative Alkylation Reactions of Benzyl Bromides

| Carbon Nucleophile | Product Type | General Conditions |

|---|---|---|

| Grignard Reagents (R-MgBr) | Alkylated Benzene | Ether solvent (e.g., THF, Et₂O) |

| Organocuprates (R₂CuLi) | Alkylated Benzene | Ether solvent, low temperature |

Oxygen-Containing Nucleophile Reactions for Ether and Alcohol Derivatives

This compound readily reacts with oxygen-containing nucleophiles like alcohols and phenols to yield ether derivatives. ias.ac.instackexchange.com These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile. ias.ac.inresearchgate.net The Williamson ether synthesis is a common method employed for this transformation. ias.ac.in Hydrolysis of the benzyl bromide, for instance with aqueous sodium hydroxide, would lead to the formation of the corresponding benzyl alcohol. khanacademy.org

Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Base | Solvent |

|---|---|---|---|

| Ethanol | Benzyl Ethyl Ether | KOH, NaOH | Ethanol, DMF |

| Phenol | Benzyl Phenyl Ether | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile (B52724) |

Nitrogen-Containing Nucleophile Reactions for Amine and Azide (B81097) Syntheses

The displacement of the bromide by nitrogen nucleophiles provides a straightforward route to various nitrogen-containing compounds. The reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding benzylamines. nih.govchegg.com However, the direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt due to over-alkylation. chegg.com A more controlled method for synthesizing primary benzylamines is the Gabriel synthesis or the use of an azide intermediate followed by reduction. The reaction with sodium azide in a polar aprotic solvent like DMF or DMSO efficiently produces the corresponding benzyl azide. chemspider.comchemicalbook.comprepchem.comrsc.org This azide can then be reduced to the primary amine.

Synthesis of Nitrogen Derivatives

| Reagent | Intermediate/Product | General Conditions |

|---|---|---|

| Ammonia | Benzylamine (and polyalkylation products) | Alcoholic or aqueous ammonia |

| Primary/Secondary Amine | Substituted Benzylamine | Aprotic solvent, with or without base |

Sulfur-Containing Nucleophile Reactions

Sulfur nucleophiles, such as thiols and sulfide (B99878) salts, react readily with this compound to form thioethers (sulfides). chegg.com These reactions are typically fast and efficient. The reaction with sodium hydrogen sulfide (NaSH) can be used to synthesize the corresponding benzyl thiol. sciensage.info A convenient one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers can be achieved using thiourea, which avoids the handling of malodorous thiols. arkat-usa.org

Formation of Sulfur-Containing Compounds

| Reagent | Product | General Conditions |

|---|---|---|

| Thiophenol | Benzyl Phenyl Sulfide | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol) |

| Sodium Hydrosulfide (NaSH) | Benzyl Thiol | Phase transfer catalyst, Monochlorobenzene |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and benzyl halides are effective coupling partners in many of these transformations. rsc.org

Palladium-Mediated Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Stille)

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org this compound can be coupled with various organozinc compounds to form new C-C bonds. This method is known for its high functional group tolerance. wikipedia.orgnih.govyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govacs.org This reaction is widely used for the synthesis of biaryls and other coupled products. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net Benzyl halides, including those with various substituents, have been shown to be effective substrates in Suzuki-Miyaura reactions. nih.govacs.orgrsc.orgrsc.orgresearchgate.netresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups and the use of air- and moisture-stable organostannanes. openochem.orguwindsor.ca Benzylic halides are suitable electrophiles for this type of coupling. wikipedia.orgrsc.org

Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst System | Key Features |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. wikipedia.orgopenochem.org |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd(0) complex + Base | Mild conditions, commercially available reagents. nih.govacs.org |

Nickel-Catalyzed Reactions

While specific studies on the nickel-catalyzed reactions of this compound are not extensively documented in publicly available literature, the reactivity of similar fluorinated benzyl bromides suggests its utility in various nickel-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond of the benzyl bromide moiety is susceptible to oxidative addition to a low-valent nickel(0) species, initiating the catalytic cycle.

Nickel catalysts are often favored for their ability to activate C(sp³)–Br bonds, including those in benzylic systems. These reactions typically involve the formation of a benzylnickel intermediate, which can then undergo transmetalation with a suitable organometallic reagent (e.g., organozinc, organoboron, or Grignard reagents) followed by reductive elimination to form a new carbon-carbon bond.

Table 1: Plausible Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Product | Catalyst System (Plausible) |

| Arylboronic acid | 4-Butoxy-2,6-difluoro-1,1'-biphenyl derivative | NiCl₂(dppp), K₃PO₄ |

| Alkylzinc halide | 1-(Alkyl)-4-butoxy-2,6-difluorobenzene derivative | Ni(acac)₂, bipyridine |

| Terminal alkyne | 1-(Alkynyl)-4-butoxy-2,6-difluorobenzene derivative | Ni(cod)₂, PCy₃ |

It is important to note that the electron-donating butoxy group and the electron-withdrawing fluorine atoms can influence the reactivity of the benzylic C-Br bond and the stability of the organonickel intermediates, potentially requiring optimization of reaction conditions.

Other Transition Metal-Catalyzed Transformations

Beyond nickel, other transition metals such as palladium, copper, and rhodium are widely employed for the transformation of benzyl bromides.

Palladium-Catalyzed Reactions: Palladium catalysts are paramount in cross-coupling chemistry. Reactions like the Suzuki, Heck, and Sonogashira couplings are plausible with this compound. For instance, a Suzuki coupling with an arylboronic acid would yield a diarylmethane derivative. The fluorine substituents on the aromatic ring can impact the oxidative addition step and the subsequent reductive elimination.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as Ullmann-type couplings, could be employed to form C-O, C-N, or C-S bonds at the benzylic position. For example, coupling with a phenol or an amine in the presence of a copper catalyst would yield the corresponding ether or amine.

Rhodium-Catalyzed Reactions: Rhodium catalysts could potentially be used for carbonylation reactions, inserting a carbonyl group between the benzyl carbon and the bromine atom to form a phenylacetate (B1230308) derivative.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Metal Catalyst | Reaction Type | Potential Product |

| Palladium | Suzuki Coupling | Diaryl- or alkyl-substituted methane |

| Copper | Ullmann-type Coupling | Benzyl ether or amine |

| Rhodium | Carbonylation | 2-(4-Butoxy-2,6-difluorophenyl)acetic acid derivative |

Modifications of the Butoxy Chain and Fluorine Atoms

The butoxy group and the fluorine atoms on the aromatic ring of this compound offer further sites for chemical modification.

Selective Transformations of the Butoxy Group

The butoxy group, an ether linkage, is generally stable but can be cleaved under specific conditions to yield the corresponding phenol. This dealkylation is a common transformation in organic synthesis.

Ether Cleavage: Strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are classic reagents for cleaving aryl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the butyl group.

Table 3: Reagents for the Cleavage of the Butoxy Group

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | 4-Hydroxy-2,6-difluorobenzyl bromide |

| Hydrogen bromide (HBr) | Acetic acid, heat | 4-Hydroxy-2,6-difluorobenzyl bromide |

The selectivity of these reagents is crucial, especially given the presence of the reactive benzyl bromide moiety. Milder methods might be required to avoid unwanted side reactions.

Aromatic Nucleophilic Substitution (SNAr) on the Difluorobenzene Ring

The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The positions ortho and para to these fluorine atoms are particularly activated. While the butoxy group is electron-donating, the cumulative effect of the two fluorine atoms can still render the ring sufficiently electron-deficient for SNAr to occur, especially with strong nucleophiles.

The fluorine atoms themselves can act as leaving groups in SNAr reactions. wikipedia.org The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride (B91410) ion. libretexts.orglibretexts.org The position of substitution will be directed by the combined electronic effects of the butoxy and benzyl bromide groups.

Table 4: Potential SNAr Reactions on the Difluorobenzene Ring

| Nucleophile | Potential Product(s) | Conditions (General) |

| Sodium methoxide (B1231860) (NaOMe) | 4-Butoxy-2-fluoro-6-methoxybenzyl bromide | Methanol (B129727), heat |

| Ammonia (NH₃) | 2-Amino-4-butoxy-6-fluorobenzyl bromide | High pressure, heat |

| Sodium thiophenoxide (NaSPh) | 4-Butoxy-2-fluoro-6-(phenylthio)benzyl bromide | DMF, room temperature |

The regioselectivity of these reactions would need to be determined experimentally, as it depends on the subtle balance of electronic and steric factors.

Strategic Applications of 4 Butoxy 2,6 Difluorobenzyl Bromide in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Bioactive Compounds and Pharmacological Scaffolds

While its analogue, 2,6-difluorobenzyl bromide, is used in the synthesis of various bioactive compounds, including enzyme inhibitors and receptor ligands, there is a scarcity of information directly linking 4-butoxy-2,6-difluorobenzyl bromide to the development of novel heterocyclic systems or its specific application in synthesizing enzyme inhibitors and receptor ligands.

Development of Novel Heterocyclic Systems

No specific studies were found detailing the use of this compound in the construction of novel heterocyclic systems.

Synthesis of Enzyme Inhibitors and Receptor Ligands

There is no direct evidence in the reviewed literature of this compound being utilized in the synthesis of specific enzyme inhibitors or receptor ligands.

Contributions to Materials Science: Design of Functional Molecules

The influence of fluorination on the properties of materials is a well-established principle in materials science. However, specific applications of this compound in this field are not well-documented.

Synthesis of Liquid Crystalline Compounds

Patents exist for liquid crystal compositions containing 2,6-difluorobenzene derivatives, hinting at the potential of the core structure. However, no specific examples of liquid crystals synthesized from this compound were identified.

Integration into Polymeric Structures

Similarly, while fluorinated monomers are used to create polymers with specific properties, there is no available research demonstrating the integration of the 4-butoxy-2,6-difluorobenzyl moiety into polymeric structures.

Role in the Creation of Specialized Fluoroaromatic Reagents

The utility of this compound as a building block for advanced fluoroaromatic reagents stems from the predictable and versatile reactivity of the benzyl (B1604629) bromide group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the attachment of the 4-butoxy-2,6-difluorobenzyl moiety to a wide array of nucleophilic substrates, thereby generating new, more complex fluoroaromatic reagents.

The presence of the two fluorine atoms ortho to the benzylic carbon significantly influences the reactivity and properties of the resulting molecules. These fluorine atoms exert a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Furthermore, the steric bulk of the fluorine atoms can direct the approach of nucleophiles and influence the conformational preferences of the final products.

Illustrative Reactions for the Formation of Fluoroaromatic Reagents:

The primary role of this compound in this context is to act as an alkylating agent. A general reaction scheme involves the reaction of this compound with a generic nucleophile (Nu⁻) to yield a new fluoroaromatic product.

General Reaction:

This straightforward substitution allows for the introduction of a diverse range of functionalities, leading to the creation of specialized reagents with tailored properties.

Table of Potential Nucleophiles and Resulting Fluoroaromatic Reagents:

| Nucleophile (Nu⁻) | Reagent Class | Potential Application of Resulting Reagent |

| Cyanide (CN⁻) | Nitrile | Precursor for carboxylic acids, amines, and amides |

| Azide (B81097) (N₃⁻) | Azide | Precursor for primary amines via reduction or for use in click chemistry |

| Thiolates (RS⁻) | Thioether | Introduction of sulfur-containing moieties for further functionalization |

| Phenoxides (ArO⁻) | Ether | Building block for more complex aromatic structures |

| Carboxylates (RCOO⁻) | Ester | Can be used to introduce ester functionalities or as a protecting group |

| Malonate Esters (CH(COOR)₂⁻) | Substituted Malonate | Intermediate for the synthesis of dicarboxylic acids and other difunctional compounds |

Research Findings and Mechanistic Considerations:

The fluorine atoms at the ortho positions are not typically displaced in these nucleophilic substitution reactions at the benzylic carbon. However, their presence is crucial for modulating the electronic properties of the aromatic ring and influencing the stability and reactivity of the molecule as a whole.

The creation of these specialized fluoroaromatic reagents from this compound provides a pathway to novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals, where the unique properties conferred by the fluorinated aromatic ring are highly desirable.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Butoxy 2,6 Difluorobenzyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Butoxy-2,6-difluorobenzyl bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the benzylic and aromatic protons. The butoxy group would exhibit a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene (B1212753) protons (-O-CH₂-CH ₂-), another multiplet for the next methylene protons (-O-CH ₂-CH₂-), and a triplet for the methylene protons attached to the oxygen atom (-O-CH ₂-). The benzylic protons (CH₂Br) would appear as a singlet, and the aromatic protons would present as a complex multiplet due to coupling with the adjacent fluorine atoms. For comparison, the related compound 2,6-difluorobenzyl alcohol shows aromatic proton signals between δ 6.8 and 7.3 ppm and a benzylic proton signal at approximately δ 4.7 ppm. chemicalbook.com Similarly, 2,6-difluorobenzyl bromide exhibits its benzylic proton signal in a comparable region. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the four different carbons of the butoxy group, the benzylic carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and butoxy substituents. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling. As a reference, the ¹³C NMR spectrum of the parent compound, 2,6-difluorobenzyl bromide, shows the benzylic carbon at a specific chemical shift, and the aromatic carbons display shifts influenced by the two fluorine atoms and the bromomethyl group. chemicalbook.com The introduction of the butoxy group at the C4 position would cause a downfield shift for the C4 carbon and influence the shifts of the other aromatic carbons.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR allows for high sensitivity in detecting changes in the molecular structure. azom.com The coupling between the fluorine atoms and the adjacent aromatic protons (³JHF) would result in a triplet for the fluorine signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butoxy CH₃ | ~0.9 | ~14 |

| Butoxy CH₂ | ~1.4 | ~19 |

| Butoxy CH₂ | ~1.7 | ~31 |

| Butoxy O-CH₂ | ~4.0 | ~69 |

| CH₂Br | ~4.5 | ~25 |

| Aromatic CH | 6.6 - 6.8 | 105 - 115 (with C-F coupling) |

| Aromatic C-F | - | 160 - 165 (with C-F coupling) |

| Aromatic C-O | - | ~158 |

| Aromatic C-CH₂Br | - | ~118 (with C-F coupling) |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling differentiation between compounds with the same nominal mass.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₁₁H₁₃BrF₂O. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis provides further structural information. Common fragmentation pathways for benzyl (B1604629) bromides involve the loss of the bromine atom to form a stable benzylic carbocation. For this compound, the base peak in the mass spectrum is likely to be the [M-Br]⁺ fragment. Further fragmentation of the butoxy group, such as the loss of butene or a butoxy radical, can also be expected. Analysis of these fragmentation patterns helps to piece together the structure of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M]⁺ | C₁₁H₁₃⁷⁹BrF₂O | 278.0118 | Present |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrF₂O | 279.0097 | Present, ~98% intensity of [M]⁺ |

| [M-Br]⁺ | C₁₁H₁₃F₂O | 199.0934 | - |

| [M-C₄H₈]⁺ | C₇H₅BrF₂O | 221.9492 | Present |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various bonds.

Key expected absorptions include:

C-H stretching (aromatic): Aromatic C-H bonds typically absorb in the region of 3030-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the butoxy and bromomethyl groups will show strong absorptions in the 2850-2960 cm⁻¹ range.

C-O stretching (ether): A strong absorption band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.

C-F stretching: The C-F bonds will give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

C-Br stretching: The absorption for the C-Br bond is typically found in the fingerprint region, around 500-600 cm⁻¹.

Aromatic C=C stretching: Benzene (B151609) rings show characteristic absorptions in the 1450-1600 cm⁻¹ region.

The specific positions of these bands can provide additional information about the substitution pattern of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, if a suitable single crystal can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details.

This technique would confirm the planar structure of the benzene ring and the positions of the substituents. It would also reveal the conformation of the butoxy group and the orientation of the bromomethyl group relative to the aromatic ring. While obtaining a crystal structure of the parent benzyl bromide can be challenging, clathrate formation has been used to facilitate its analysis. wikipedia.org Similar techniques could potentially be applied to its derivatives. Studies on related substituted benzyl bromides, such as methoxy (B1213986) derivatives, have provided valuable insights into their solid-state conformations. rero.ch

Chromatographic Methods for Purity Assessment and Isolation of this compound (e.g., GC-MS, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uc.edunih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The retention time in the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum allows for its positive identification. GC-MS is particularly useful for assessing the purity of a sample and identifying any impurities. The purity of related compounds like 2,6-Difluorobenzyl Bromide is often reported as >98.0% (GC). tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For this compound, reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. A UV detector would be suitable for detection due to the aromatic nature of the compound. HPLC is valuable for monitoring reaction progress, isolating the final product, and determining its purity with high accuracy. Commercial sources often indicate a purity of 97% for this compound, likely determined by HPLC or GC. sigmaaldrich.cn

Column Chromatography: Column chromatography is a fundamental preparative technique used for the purification of synthetic products. For the isolation of this compound from a reaction mixture, silica (B1680970) gel column chromatography would be a standard method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used to separate the desired product from starting materials and byproducts based on their differing polarities.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| GC-MS | e.g., DB-5ms | Helium | Purity assessment, impurity identification |

| HPLC | C18 | Acetonitrile/Water | Purity determination, quantification, isolation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

Computational and Theoretical Studies on 4 Butoxy 2,6 Difluorobenzyl Bromide

Quantum Chemical Calculations for Electronic Structure and Bonding

The two fluorine atoms at the ortho positions are expected to have a profound impact on the electronic environment of the benzene (B151609) ring. Their strong electronegativity withdraws electron density from the aromatic system, a phenomenon that can be quantified through calculations of molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. For the related 2,6-difluorobenzyl bromide, quantum-chemical analysis has been performed, providing insights into its geometric and electronic structure. researchgate.net

The butoxy group, in contrast, is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. This donation effect would partially counteract the inductive withdrawal of the fluorine atoms. The net effect of these opposing electronic influences on the electron density distribution and bond lengths of the benzene ring can be precisely modeled. For instance, studies on butoxybenzene (B75284) have explored its electronic properties and have shown how the alkoxy group influences the aromatic system. alfa-chemistry.com

The C-Br bond in the benzyl (B1604629) bromide moiety is a key feature for its reactivity. Quantum chemical calculations can determine the bond dissociation energy (BDE) of this bond, providing a measure of its strength. The presence of the electron-withdrawing fluorine atoms is expected to influence the stability of the benzylic radical or cation formed upon C-Br bond cleavage.

Table 1: Predicted Electronic Properties of 4-Butoxy-2,6-difluorobenzyl bromide based on Analogous Compounds

| Property | Predicted Influence of Substituents | Method of Determination |

| Dipole Moment | The opposing electronic effects of the butoxy and difluoro groups will result in a significant molecular dipole moment, the magnitude and direction of which can be calculated. | DFT Calculations |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be modulated by the substituents, affecting the molecule's reactivity and spectral properties. The electron-donating butoxy group would raise the HOMO energy, while the electron-withdrawing fluorine atoms would lower the LUMO energy. | DFT and ab initio methods |

| Atomic Charges | NBO analysis can provide the partial charges on each atom, revealing the electron distribution within the molecule. The fluorine atoms will carry a significant negative charge, while the carbon atoms attached to them will be more electrophilic. | NBO Analysis |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The n-butyl chain of the butoxy group can adopt various conformations through rotation around its C-C and C-O single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or a catalytic surface. While specific MD studies on this compound are not available, the conformational behavior of butoxybenzene has been a subject of interest. nist.govchemeo.comnist.govchemicalbook.com

Intermolecular interactions are critical for understanding the condensed-phase properties of the compound. MD simulations can predict how molecules of this compound would pack in a crystal lattice or how they would solvate in different solvents. The fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition. Furthermore, the aromatic ring can engage in π-π stacking interactions. Theoretical studies on thiophene (B33073) analogues have highlighted the importance of such intermolecular forces in determining the solid-state structure and properties of organic materials. mdpi.com

Table 2: Predicted Conformational and Interaction Properties of this compound

| Property | Predicted Behavior | Simulation Technique |

| Butoxy Group Conformation | The butyl chain will exhibit significant conformational flexibility, with certain staggered conformations being energetically preferred. The presence of the bulky ortho-fluorine atoms may restrict the rotation around the Ar-O bond. | Molecular Dynamics (MD) |

| Intermolecular Interactions | The molecule is expected to exhibit a range of intermolecular interactions, including dipole-dipole forces, van der Waals interactions, and potentially halogen bonding involving the fluorine atoms and π-π stacking of the aromatic rings. | MD Simulations, Quantum Chemical Calculations |

| Solvation | In polar solvents, the molecule will be solvated through dipole-dipole interactions. In nonpolar solvents, van der Waals forces will dominate. The specific solvation structure can be modeled using MD with explicit solvent molecules. | MD Simulations |

Reaction Mechanism Predictions and Kinetic Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their kinetics. For this compound, a primary area of interest is its reactivity in nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile. These reactions can proceed through different mechanisms, most commonly the S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) pathways.

The choice between these mechanisms is heavily influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups stabilize the formation of a benzylic carbocation intermediate, favoring the S_N1 pathway. doubtnut.compearson.com Conversely, electron-withdrawing groups can destabilize the carbocation, making the S_N2 pathway more likely. In this compound, the electron-donating butoxy group and the electron-withdrawing difluoro groups exert opposing effects. Computational studies on the nucleophilic substitution reactions of para-substituted benzyl fluorides have shown a strong linear dependence between the computed electrostatic potential at the reaction-center carbon atom and the effective S_N2 activation energies. researchgate.net

Computational methods can be used to model the transition states for both the S_N1 and S_N2 reactions. By calculating the activation energies for each pathway, it is possible to predict which mechanism will be favored under specific reaction conditions. Studies on the reductive cleavage of para-substituted benzyl chlorides using MP2 and DFT methods have revealed the formation of radical anions and complexes of benzyl radicals with the chloride anion. acs.org

Furthermore, computational studies can investigate other potential reaction pathways, such as those involving radical intermediates. For instance, a photoinduced difunctionalization of styrenes to generate fluorinated benzyl bromides has been shown to proceed through a halogen-atom transfer (XAT) chain-mechanism. nih.gov

Table 3: Predicted Reactivity of this compound in Nucleophilic Substitution Reactions

| Reaction Pathway | Predicted Feasibility | Computational Evidence from Analogues |

| S_N1 Mechanism | The electron-donating butoxy group at the para position would stabilize a benzylic carbocation, making the S_N1 pathway plausible. | Studies on para-substituted benzyl bromides show that electron-donating groups facilitate S_N1 reactions. doubtnut.com |

| S_N2 Mechanism | The electron-withdrawing fluorine atoms at the ortho positions could favor an S_N2 mechanism by increasing the electrophilicity of the benzylic carbon. | Curvature in Hammett plots for S_N2 reactions of nucleophiles with benzyl halides has been accounted for without invoking changes in mechanism. researchgate.net |

| Radical Mechanism | Under certain conditions (e.g., photochemical), a radical-mediated pathway could be initiated. | A halogen-atom transfer chain-mechanism has been proposed for the formation of fluorinated benzyl bromides. nih.gov |

Structure-Reactivity Relationship (SRR) Studies Utilizing Computational Tools

Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between the chemical structure of a molecule and its reactivity. Computational tools are central to modern SRR and Quantitative Structure-Activity Relationship (QSAR) studies. For a series of related compounds, calculated molecular descriptors can be correlated with experimentally determined reaction rates or biological activities.

In the context of this compound, we can predict its reactivity relative to other substituted benzyl bromides. The Hammett equation is a classic tool for this purpose, and computational chemistry can provide the necessary substituent constants (σ). The electronic effects of the butoxy and difluoro groups can be dissected into inductive and resonance components using computational methods.

Computational studies have explored the S_N2 identity exchange reactions of fluoride (B91410) ions with a series of para-substituted benzyl fluorides, providing insights into the influence of substituents on reactivity. researchgate.net Similarly, the synthesis and SAR of analogues of M1 allosteric agonists have involved the exploration of various substituted benzyl halides, highlighting the sensitivity of biological activity to subtle structural changes. nih.gov

By calculating a range of molecular descriptors for this compound—such as orbital energies, atomic charges, and steric parameters—it is possible to place it within a larger dataset of compounds and predict its reactivity or potential biological activity. For example, the rate constants for the cleavage reaction of certain benzyl derivatives exhibit a U-shaped Hammett plot, indicating a change in the rate-determining step or mechanism depending on the substituent. researchgate.net

Table 4: Key Computational Descriptors for SRR Studies of this compound

| Descriptor | Relevance to Reactivity | Computational Method |

| Hammett Constants (σ) | Quantifies the electronic effect of the butoxy and difluoro substituents on the reaction rate. | DFT calculations of substituent effects on model reactions. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of the molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. | DFT Calculations |

| Steric Parameters (e.g., Tolman's cone angle) | Quantifies the steric hindrance around the reactive center, which is particularly important for S_N2 reactions. | Molecular Mechanics or DFT calculations. |

| Frontier Orbital Energies (HOMO/LUMO) | The HOMO-LUMO gap can be correlated with chemical reactivity and stability. | DFT and ab initio methods |

Future Prospects and Emerging Research Directions for 4 Butoxy 2,6 Difluorobenzyl Bromide

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 4-Butoxy-2,6-difluorobenzyl bromide is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may be costly or environmentally taxing. Research in this area is likely to focus on improving efficiency, reducing waste, and utilizing safer reagents.

A key area of development involves replacing conventional brominating agents, such as N-bromosuccinimide, with more benign alternatives. For the related compound 2,6-difluorobenzyl bromide, a method has been developed that uses hydrobromic acid and hydrogen peroxide under light conditions, which circumvents the need for a chemical initiator like azobisisobutyronitrile and reduces production costs. google.com Future research could adapt this light-catalyzed approach for the butoxy-substituted variant, potentially offering a milder and higher-purity route.

Furthermore, the adoption of advanced reactor technologies like flow chemistry presents a significant opportunity. Flow chemistry, which involves performing reactions in a continuous stream through small tubes, offers enhanced control, safety, and efficiency. sciencedaily.com For the synthesis of fluorinated compounds, microfluidic systems can improve mixing and heat transfer, leading to higher yields and purity. sciencedaily.comsigmaaldrich.com Researchers are developing PFAS-free synthesis protocols within these systems, which would be a critical step toward the environmentally responsible production of fluorinated intermediates like this compound. sciencedaily.com

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (Example: Using NBS) | Future Sustainable Synthesis |

| Brominating Agent | N-bromosuccinimide (NBS) | Hydrobromic Acid & Hydrogen Peroxide google.com |

| Initiator | Chemical Initiator (e.g., AIBN) google.com | Light (Photocatalysis) google.com |

| Reaction Platform | Conventional Batch Reactors sigmaaldrich.com | Microfluidic Flow Reactors sciencedaily.comsigmaaldrich.com |

| Environmental Impact | Higher potential for waste, use of halogenated solvents | Reduced waste, potential for PFAS-free routes sciencedaily.com |

| Efficiency & Safety | Standard control | Enhanced safety and process control sciencedaily.com |

Exploration of Unprecedented Reactivity Patterns

Beyond improving its synthesis, future research will likely delve into uncovering novel chemical reactions involving this compound. Its unique electronic structure—an electron-rich aromatic ring due to the butoxy group, yet simultaneously influenced by the strongly electron-withdrawing fluorine atoms—suggests the potential for unique reactivity.

One emerging area of research for related molecules is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl (B1604629) bromide derivatives. nih.gov This reaction, catalyzed by a simple Lewis acid, creates benzylic quaternary centers and proceeds through a phenonium ion intermediate. nih.gov Investigating whether this compound can undergo similar homologation reactions could open new pathways to complex molecular scaffolds. Computational analysis would be crucial to understanding the mechanism and predicting the feasibility of such transformations, given the compound's distinct electronic profile. nih.gov

The interplay between the electron-donating butoxy group and the electron-withdrawing difluoro substituents could be exploited to achieve regioselective functionalization, a key challenge in organic synthesis. Future studies may explore metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution patterns that are unique to this specific substitution pattern, thereby expanding its utility as a versatile building block.

Expansion of Utility in New Interdisciplinary Research Areas

The true potential of this compound will be realized through its application in interdisciplinary fields, primarily medicinal chemistry and materials science. The 2,6-difluorobenzyl motif is a known component in pharmacologically active molecules. For instance, it is found in a new class of potent and selective RORγt inverse agonists developed for treating inflammatory diseases. nih.gov The addition of a butoxy group could modulate key drug-like properties such as lipophilicity, metabolic stability, and oral bioavailability. nih.govchemimpex.com Future research will likely involve synthesizing derivatives of this compound to explore its potential as a scaffold for new therapeutics.

In materials science, the introduction of fluorine into polymers is known to enhance properties like thermal stability and chemical resistance. chemimpex.com The this compound molecule could serve as a monomer or functionalizing agent for creating advanced polymers and coatings. The butoxy chain offers a site for further polymerization or modification, while the difluorobenzyl core imparts desirable physicochemical properties. Research could focus on creating specialty polymers with tailored refractive indices, dielectric constants, or surface properties for applications in electronics and optics.

Integration with Machine Learning and AI for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of chemical research, and this compound is no exception. nih.govchemrxiv.org These computational tools can dramatically accelerate the discovery and optimization of its synthesis and applications. mdpi.comyoutube.com

Table 2: Applications of AI/ML in the Research Pipeline for this compound

| Research Stage | AI/ML Application | Potential Impact |

| Synthesis Planning | Predictive Retrosynthesis elsevier.com | Identifies more efficient, cost-effective, and sustainable synthetic routes. |

| Reaction Optimization | Yield & Selectivity Prediction mdpi.com | Reduces waste and energy expenditure by optimizing reaction conditions. |

| Drug Discovery | Virtual Screening & ADMET Prediction youtube.com | Prioritizes derivatives with high therapeutic potential and favorable pharmacokinetic profiles. |

| Materials Science | Property Prediction | Predicts physical and chemical properties (e.g., thermal stability) for new polymers. researchgate.net |

| Novel Compound Generation | De Novo Design youtube.comresearchgate.net | Creates novel molecular structures based on the core scaffold for targeted applications. |

常见问题

What are the critical structural features of 4-Butoxy-2,6-difluorobenzyl bromide that influence its reactivity in nucleophilic substitution reactions?

Answer:

The compound’s structure includes a benzyl bromide group (CH₂Br) activated by electron-withdrawing fluorine atoms at the 2- and 6-positions, which enhance the electrophilicity of the benzylic carbon. The 4-butoxy group (OCH₂CH₂CH₂CH₃) introduces steric bulk and moderate electron-donating effects, potentially slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Researchers should prioritize characterizing steric and electronic effects using computational methods (e.g., DFT) and kinetic studies to optimize reaction conditions .

How can researchers safely handle and store this compound to prevent degradation or hazardous reactions?

Answer:

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s bromide group and fluorinated aromatic ring may release toxic fumes (HBr, HF) upon decomposition.

- Storage: Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to minimize light/heat-induced degradation. Avoid contact with strong bases, oxidizing agents, or metals (e.g., aluminum), which can trigger violent reactions .

What synthetic strategies are recommended for preparing this compound with high purity?

Answer:

A three-step protocol is typical:

Di-fluorination: Direct fluorination of 2,6-dibromotoluene using KF/CuI in DMF at 150°C.

Butoxylation: Nucleophilic aromatic substitution of the 4-bromo group with sodium butoxide in DMSO at 120°C.

Bromination: Benzylic bromination using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C).

Purify via column chromatography (hexane:EtOAc, 9:1) and confirm purity by GC-MS (>98%) .

How can conflicting NMR data for this compound be resolved?

Answer:

Discrepancies in ¹H/¹³C NMR peaks (e.g., benzylic proton splitting) often arise from solvent polarity or trace impurities. To resolve:

- Acquire spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).

- Use DEPT-135 to distinguish CH₂ groups.

- Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian).

For example, the benzylic CH₂Br group typically appears at δ 4.5–5.0 ppm (¹H) and δ 30–35 ppm (¹³C), while fluorine atoms deshield adjacent carbons by 10–15 ppm .

What advanced techniques are suitable for analyzing trace impurities in this compound?

Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile to detect hydrolyzed byproducts (e.g., 4-butoxy-2,6-difluorobenzyl alcohol).

- Headspace GC-MS: Identify volatile degradation products (e.g., HBr) after heating samples to 60°C for 30 min.

- ICP-OES: Quantify residual metals (e.g., Cu from fluorination steps) below 1 ppm .

What are the challenges in using this compound in palladium-catalyzed cross-coupling reactions?

Answer:

The electron-deficient aromatic ring (due to fluorine) can reduce oxidative addition efficiency in Suzuki-Miyaura couplings. Mitigation strategies include:

- Using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄).

- Increasing reaction temperature (80–100°C) in toluene/DMF.

- Adding silver oxide (Ag₂O) to scavenge bromide ions that deactivate the catalyst.

Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

How does the steric bulk of the butoxy group affect the compound’s stability under acidic conditions?

Answer:

The butoxy group’s steric hindrance slows acid-catalyzed hydrolysis of the benzyl bromide. In 1M HCl/THF (1:1), the half-life (t₁/₂) is ~48 hours at 25°C, compared to <6 hours for non-substituted benzyl bromides. Confirm degradation kinetics via UV-Vis (λmax = 260 nm for bromide ion release) .

What computational methods are recommended to predict the compound’s reactivity in novel reaction systems?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2/SN1 pathways.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates.

- QSPR Models: Corrate Hammett σ values of substituents (F: σₚ = +0.06; OButyl: σₚ = -0.10) with experimental rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。